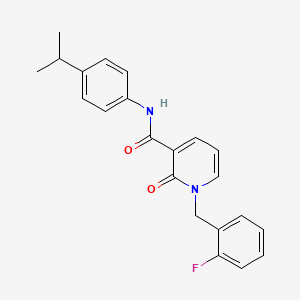

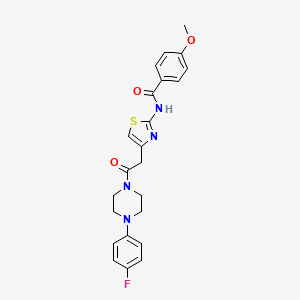

N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide” is a complex organic molecule. It contains several functional groups including a piperazine ring, a thiazole ring, a methoxy group, and an amide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the piperazine ring, thiazole ring, and amide group would likely contribute to the overall shape and reactivity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine ring, thiazole ring, and amide group. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, and stability would be determined by the functional groups present in the molecule .Aplicaciones Científicas De Investigación

Antibacterial Activity

The compound has been investigated for its antibacterial potential. In vitro studies have explored its efficacy against bacterial strains such as Staphylococcus aureus and Chromobacterium violaceum. Understanding its mechanism of action and potential as an antimicrobial agent is crucial for combating bacterial infections .

Thiazole Chemistry

Thiazoles play a significant role in drug discovery. The compound’s synthesis via Hantzsch reaction highlights its relevance in this field. Many drugs, including antiretrovirals, antineoplastics, and antifungals, are derived from thiazole scaffolds. Researchers continue to explore novel thiazole-based compounds for various therapeutic applications .

Antiviral Radiotracer Development

In the realm of positron emission tomography (PET), researchers have synthesized a radiotracer based on a similar compound. Specifically, N-(3,4-dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-[11C]carboxamide has been developed for in vivo imaging of fatty acid amide hydrolase (FAAH) in rat brains. This work contributes to understanding brain function and disease progression .

Drug Design and Optimization

The presence of the thiazole moiety in the compound offers opportunities for rational drug design. Researchers explore modifications to enhance its pharmacological properties, such as bioavailability, selectivity, and binding affinity. By fine-tuning the structure, they aim to develop more effective therapeutic agents .

Potential Anticancer Properties

While not directly studied for cancer treatment, compounds with similar structural features have demonstrated anticancer activity. Researchers may investigate whether this compound exhibits any inhibitory effects on cancer cell growth or metastasis. Its potential as an adjunct therapy warrants further exploration .

Combination Therapy

Considering the compound’s antibacterial and antiviral properties, researchers might explore its use in combination therapy. Combining it with existing drugs could enhance treatment outcomes, reduce resistance, and improve patient care. Investigating synergistic effects is an exciting avenue for future research .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of the compound N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide are currently unknown. The compound is a derivative of thiazole, a heterocyclic compound that has been found to be a key component in various drugs and biologically active agents . .

Mode of Action

Thiazole derivatives are known to interact with biological systems in various ways, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .

Biochemical Pathways

Thiazole derivatives have been found to behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways .

Result of Action

Thiazole derivatives have been found to have various effects on biological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .

Propiedades

IUPAC Name |

N-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O3S/c1-31-20-8-2-16(3-9-20)22(30)26-23-25-18(15-32-23)14-21(29)28-12-10-27(11-13-28)19-6-4-17(24)5-7-19/h2-9,15H,10-14H2,1H3,(H,25,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HISKUDUXIJISLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-[1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]pent-4-ene-1,3-dione](/img/structure/B2589485.png)

![7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2589488.png)

![2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2589489.png)

![6-[(4-Fluorophenyl)methyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2589490.png)

![3-({[(2,6-dimethylanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one](/img/structure/B2589493.png)

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2589494.png)

![3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B2589496.png)